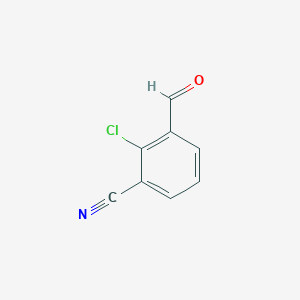

2-Chloro-3-cyanobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYGQIWGZGMFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474819 | |

| Record name | 2-Chloro-3-cyanobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165187-24-6 | |

| Record name | 2-Chloro-3-cyanobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-cyanobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-cyanobenzaldehyde, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, safety information, and a plausible synthetic route, presented in a format tailored for scientific and research applications.

Core Properties and Identification

This compound is an aromatic compound characterized by the presence of chloro, cyano, and aldehyde functional groups on a benzene ring.

CAS Number: 165187-24-6[1][2][3][4][5]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₄ClNO[1][3] |

| Molecular Weight | 165.58 g/mol [1][6] |

| Appearance | Off-white solid (typical) |

| Melting Point | 75 - 78 °C |

| Boiling Point | 250.9 ± 20.0 °C at 760 mmHg[1] |

| Density | 1.3 ± 0.1 g/cm³[1] |

| Flash Point | 105.5 ± 21.8 °C[1] |

Synthesis and Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively available in peer-reviewed literature, a patented method outlines its preparation from 2-chloro-3-cyano-toluene.[2] This process involves the conversion of the toluene derivative to a benzal bromide intermediate, which is then converted to the final aldehyde.

A generalized experimental workflow for such a synthesis is depicted below.

Safety and Handling

This compound is classified as a hazardous substance. The following tables summarize the key hazard and precautionary statements.

Hazard Information

| Hazard Class | Category |

| Acute toxicity, Oral | Category 4 |

| Acute toxicity, Dermal | Category 4 |

| Acute toxicity, Inhalation | Category 4 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2 |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) |

GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| Hazard | H312 | Harmful in contact with skin. |

| Hazard | H332 | Harmful if inhaled. |

| Hazard | H315 | Causes skin irritation. |

| Hazard | H319 | Causes serious eye irritation. |

| Hazard | H335 | May cause respiratory irritation. |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| Precautionary | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its utility is primarily as an intermediate in the development of:

-

Antifungal agents

-

Antibacterial drugs

-

Anti-inflammatory medications

-

Herbicides

-

Pesticides

The presence of multiple reactive sites on the molecule allows for diverse chemical modifications, making it a versatile precursor for more complex molecular architectures.

Signaling Pathways and Biological Activity

Based on available public domain information, there are no specific biological signaling pathways that have been identified to directly involve this compound. Its primary role in a biological context is as a synthetic intermediate for the creation of pharmacologically active molecules. The final compounds synthesized from this intermediate may interact with various biological pathways, but the direct biological activity of this compound itself is not well-documented.

The logical relationship of its application is illustrated in the following diagram.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. HU219356B - 2-chloro-3-cyano-benzaldehyde and process for it's preparation - Google Patents [patents.google.com]

- 3. allindianpatents.com [allindianpatents.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 165187-24-6 [chemicalbook.com]

- 6. JP2000178241A - Production of cyanobenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-3-cyanobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 2-Chloro-3-cyanobenzaldehyde (also known as 2-chloro-3-formylbenzonitrile). This bifunctional aromatic compound serves as a valuable building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic molecules relevant to drug discovery and materials science.

Molecular Structure and Physicochemical Properties

This compound possesses a benzene ring substituted with a chloro group at position 2, a cyano group at position 3, and a formyl (aldehyde) group at position 1. The presence of these three functional groups imparts a unique reactivity profile to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 165187-24-6 | [1][2] |

| Molecular Formula | C₈H₄ClNO | [1][2] |

| Molecular Weight | 165.58 g/mol | [1] |

| Appearance | Yellow to brown solid | [1] |

| Boiling Point | 250.9 ± 20.0 °C (Predicted) | [1][2] |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C under inert gas | [1] |

Synthesis of this compound

Experimental Protocol: Generalized Synthesis

Objective: To synthesize this compound from 2-chloro-3-cyano-toluene.

Materials:

-

2-chloro-3-cyano-toluene

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Inert solvent (e.g., carbon tetrachloride)

-

Silver nitrate or a strong acid for hydrolysis

-

Appropriate workup and purification reagents

Procedure:

-

Bromination: Dissolve 2-chloro-3-cyano-toluene in an inert solvent. Add N-Bromosuccinimide and a catalytic amount of a radical initiator. Reflux the mixture with irradiation from a sunlamp or a tungsten lamp to facilitate the radical chain reaction. Monitor the reaction progress by TLC or GC.

-

Workup: Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate.

-

Hydrolysis: Remove the solvent under reduced pressure. The resulting crude benzal bromide can be hydrolyzed to the aldehyde by heating in the presence of an aqueous acid or by treatment with silver nitrate in an aqueous solvent.

-

Purification: After hydrolysis, the crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

References

An In-depth Technical Guide to the Predicted Properties of 2-Formyl-6-chlorobenzonitrile

Introduction

2-Formyl-6-chlorobenzonitrile is a bifunctional aromatic compound containing a nitrile, a formyl (aldehyde), and a chloro substituent on a benzene ring. The unique arrangement of these functional groups suggests its potential as a versatile intermediate in the synthesis of complex heterocyclic compounds, pharmaceuticals, and agrochemicals. The electron-withdrawing nature of the nitrile and formyl groups, combined with the inductive effect of the chlorine atom, is expected to significantly influence the reactivity of the aromatic ring and the functional groups themselves.

Predicted Physicochemical Properties

The following table summarizes the known properties of compounds structurally related to 2-formyl-6-chlorobenzonitrile to provide an estimated profile for the target molecule.

| Property | 2-Chlorobenzonitrile | 2-Formylbenzonitrile (2-Cyanobenzaldehyde) | 2,6-Dichlorobenzaldehyde | Predicted: 2-Formyl-6-chlorobenzonitrile |

| Molecular Formula | C₇H₄ClN[1][2] | C₈H₅NO | C₇H₄Cl₂O | C₈H₄ClNO |

| Molecular Weight | 137.57 g/mol [1][2] | 131.13 g/mol | 175.00 g/mol | ~165.56 g/mol |

| Appearance | Light yellow to colorless crystalline powder[3] | - | - | Likely a crystalline solid |

| Melting Point | 43-46 °C[3][4] | 96-98 °C | 69-71 °C | Estimated 70-100 °C |

| Boiling Point | 232 °C[3][4] | - | 247-249 °C | Estimated > 230 °C |

| Solubility | Sparingly soluble in water, soluble in organic solvents[3] | - | - | Expected to have low water solubility and good solubility in common organic solvents. |

Proposed Synthetic Pathways

As 2-formyl-6-chlorobenzonitrile is not commercially available, a synthetic route would need to be developed. A plausible approach could involve the formylation of 2-chlorobenzonitrile or the cyanation of a suitable dichlorobenzaldehyde derivative.

Caption: Proposed synthetic routes to 2-formyl-6-chlorobenzonitrile.

This protocol is adapted from general procedures for the ortho-formylation of aromatic compounds.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Lithiation: The flask is cooled to -78 °C in a dry ice/acetone bath. 2-Chlorobenzonitrile is added, followed by the slow, dropwise addition of a solution of lithium diisopropylamide (LDA) in THF. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture. The solution is stirred for an additional 2-3 hours at -78 °C and then allowed to warm to room temperature overnight.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-formyl-6-chlorobenzonitrile.

Predicted Chemical Reactivity

The reactivity of 2-formyl-6-chlorobenzonitrile is dictated by its three functional groups. The aldehyde can undergo nucleophilic addition, the nitrile can be hydrolyzed or reduced, and the aromatic ring is susceptible to nucleophilic aromatic substitution, albeit deactivated by the electron-withdrawing groups.

Caption: Predicted chemical reactivity of 2-formyl-6-chlorobenzonitrile.

-

Formyl Group: The aldehyde functionality is expected to be reactive towards nucleophiles. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo condensation reactions with amines to form imines.

-

Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. It can also be reduced to a primary amine. The electron-deficient nature of the aromatic ring may influence its participation in cycloaddition reactions.

-

Aromatic Ring: The presence of three electron-withdrawing groups (formyl, nitrile, and chloro) deactivates the ring towards electrophilic aromatic substitution. However, it activates the ring for nucleophilic aromatic substitution, particularly at the position occupied by the chlorine atom.

Predicted Spectral Data

The following are predicted key features in the NMR and IR spectra of 2-formyl-6-chlorobenzonitrile, based on data from analogous compounds.

Table of Predicted Spectral Data

| Spectroscopy | Predicted Key Features |

| ¹H NMR | - Aldehydic proton (CHO) signal around δ 10.0-10.5 ppm. - Aromatic protons in the region of δ 7.5-8.0 ppm, showing complex splitting patterns due to ortho and meta coupling. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-200 ppm. - Nitrile carbon (C≡N) signal around δ 115-120 ppm. - Aromatic carbons in the region of δ 120-140 ppm. |

| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde at ~1700 cm⁻¹. - C≡N stretching vibration for the nitrile at ~2220-2240 cm⁻¹. - C-Cl stretching vibration around 700-800 cm⁻¹. - Aromatic C-H stretching vibrations above 3000 cm⁻¹. |

Safety and Handling

No specific safety data exists for 2-formyl-6-chlorobenzonitrile. However, based on related compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Halogenated benzonitriles and benzaldehydes can be irritants to the skin, eyes, and respiratory tract.

References

- 1. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents [patents.google.com]

- 3. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Safety of 2-Chloro-3-cyanobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety information for 2-Chloro-3-cyanobenzaldehyde. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction

This compound is an aromatic aldehyde containing chloro and cyano functional groups. These reactive moieties make it a valuable intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its safety profile is paramount for ensuring safe handling and use in research and development settings. This guide synthesizes available data on the hazards, safe handling procedures, and toxicological properties of this compound, providing a technical resource for laboratory and drug development professionals.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the first step in a comprehensive safety assessment. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Reference |

| CAS Number | 165187-24-6 | [2][3] |

| Molecular Formula | C₈H₄ClNO | [2] |

| Molecular Weight | 165.58 g/mol | [2] |

| Appearance | Light yellow powder | |

| Melting Point | 75 - 78 °C (167 - 172 °F) | |

| Boiling Point | 250.9 ± 20.0 °C at 760 mmHg | [2] |

| Flash Point | 105.5 ± 21.8 °C | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [2] |

| LogP | 1.83 | [2] |

| Stability | The product is chemically stable under standard ambient conditions (room temperature). |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Hazard Pictograms:

Precautionary Measures and First Aid

A proactive approach to safety is crucial when handling this compound. The following tables summarize the recommended precautionary statements and first aid measures.

Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 + P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | After inhalation: fresh air. |

| Skin Contact | In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/ shower. |

| Eye Contact | After eye contact: rinse out with plenty of water. Call in ophthalmologist. Remove contact lenses. |

| Ingestion | After swallowing: immediately make victim drink water (two glasses at most). Consult a physician. |

Toxicological Information

Mechanism of Irritation (Proposed)

The irritant effects of this compound are likely due to its electrophilic nature, allowing it to react with nucleophilic biomolecules in tissues.

Caption: Proposed mechanism of irritation for this compound.

Experimental Protocols for Hazard Assessment

The hazard classifications for skin and eye irritation are typically determined using standardized in vivo or in vitro test methods. The following sections describe the general methodologies for these tests as outlined by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (based on OECD Guideline 439: In Vitro Skin Irritation)

This in vitro method uses a reconstituted human epidermis model to assess the potential of a substance to cause skin irritation.

References

Commercial Sourcing and Experimental Considerations for 2-Chloro-3-cyanobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-Chloro-3-cyanobenzaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Additionally, this guide outlines a representative experimental protocol for the synthesis of a structurally similar compound, offering a practical reference for laboratory applications in the absence of a publicly detailed protocol for the target molecule. A standardized workflow for the procurement of such specialty chemicals is also presented to aid in research planning and execution.

Commercial Suppliers of this compound

The acquisition of high-purity starting materials is crucial for the success of any synthetic endeavor. This compound (CAS No: 165187-24-6) is available from a range of commercial suppliers, catering to various research and development needs. The following table summarizes key information from several suppliers.[1][2][3][4][5][6][7] Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Location | Purity | Available Quantities |

| Dayang Chem (Hangzhou) Co., Ltd. | Hangzhou, China | 98% | Inquiry for 100g, 1kg, 100kg, 1000kg |

| Shanghai Jizhi Biochemical Technology Co., Ltd | Shanghai, China | 95.0% | 250mg, 1g, 5g |

| Shanghai Nianxing Industrial Co., Ltd | Shanghai, China | 95.0% | Check with supplier |

| AstaTech (Chengdu) BioPharmaceutical Corp. | Chengdu, China | 98% | Gram to ton level |

| PharmaBlock Sciences (Nanjing), Inc. | Nanjing, China | Not Specified | Inquire with supplier |

| Adamas Reagent, Ltd. | Not Specified | Not Specified | Inquire with supplier |

| Beijing Eternalchem Co,. Ltd. | Beijing, China | Not Specified | Inquire with supplier |

| Green Chempharm, Inc. | Bardonia, NY, USA | Not Specified | Inquire with supplier |

| SynQuest Laboratories, Inc. | Alachua, FL, USA | Not Specified | Inquire with supplier |

Procurement Workflow for Specialty Chemicals

The process of acquiring specialty chemicals for research and development involves a series of logical steps to ensure timely delivery, compliance with safety regulations, and proper documentation. The following diagram illustrates a typical procurement workflow.

Experimental Protocol: A Representative Synthesis of a Substituted Cyanobenzaldehyde

Reaction: Palladium-Catalyzed Cyanation of 3-Bromobenzaldehyde

Materials:

-

3-Bromobenzaldehyde

-

Zinc cyanide (Zn(CN)₂)

-

Palladium on carbon (Pd/C) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

N,N-Dimethylacetamide (DMAC), degassed

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a Schlenk flask maintained under an inert atmosphere (e.g., argon), add 3-bromobenzaldehyde.

-

Reagent Addition: To the flask, add zinc cyanide (0.6 equivalents), a palladium catalyst such as Pd/C (2 mol%) or Pd₂(dba)₃, and a ligand like dppf (4 mol%).

-

Solvent Addition: Add a degassed solvent such as N,N-dimethylacetamide (DMAC) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 110°C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and then with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired cyanobenzaldehyde.

-

Signaling Pathways and Logical Relationships

The synthesis of complex molecules often involves a series of interconnected reactions. The following diagram illustrates a generalized synthetic pathway from a substituted toluene to a cyanobenzaldehyde, a common route for this class of compounds.

References

- 1. This compound | CAS#:165187-24-6 | Chemsrc [chemsrc.com]

- 2. This compound | 165187-24-6 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. astatechdd.lookchem.com [astatechdd.lookchem.com]

- 5. CAS # 165187-24-6, 2-Chloro-3-formylbenzonitrile, this compound - chemBlink [chemblink.com]

- 6. molbase.com [molbase.com]

- 7. chemcd.com [chemcd.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Characterization of 2-Chloro-3-cyanobenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chloro-3-cyanobenzaldehyde (C₈H₄ClNO, CAS #165187-24-6), a substituted aromatic aldehyde of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established analytical principles, alongside generalized experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehydic H | ~10.4 | Singlet | - | 1H |

| Aromatic H (H-6) | ~8.0 | Doublet of Doublets | J ≈ 8.0, 1.5 | 1H |

| Aromatic H (H-4) | ~7.9 | Doublet of Doublets | J ≈ 7.5, 1.5 | 1H |

| Aromatic H (H-5) | ~7.6 | Triplet | J ≈ 7.8 | 1H |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~188 |

| Aromatic C-Cl | ~138 |

| Aromatic C-CHO | ~135 |

| Aromatic C-H (C-6) | ~134 |

| Aromatic C-H (C-4) | ~132 |

| Aromatic C-H (C-5) | ~129 |

| Aromatic C-CN | ~116 |

| C≡N (Nitrile) | ~115 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aldehyde C-H Stretch | 2850 - 2750 | Weak (often two bands) |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong, sharp |

| Carbonyl (C=O) Stretch | 1710 - 1690 | Strong, sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 165/167 | ~100 / ~33 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 164/166 | Moderate | [M-H]⁺ |

| 136/138 | Moderate | [M-CHO]⁺ |

| 101 | High | [M-CHO-Cl]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid aromatic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer and allow the sample to equilibrate to the probe temperature (typically 298 K).

-

¹H NMR: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the empty, clean ATR crystal.

-

Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: In Electron Ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, leading to the formation of a molecular ion and characteristic fragment ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a synthesized compound like this compound.

The Synthetic Versatility of 2-Chloro-3-cyanobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-3-cyanobenzaldehyde is a bifunctional aromatic compound poised as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an electrophilic aldehyde, a nucleophilic cyano group, and a strategically positioned chlorine atom, offers a rich platform for the construction of diverse and complex molecular architectures. This technical guide explores the potential applications of this compound in the synthesis of valuable heterocyclic scaffolds, providing a detailed overview of key reactions, experimental protocols, and quantitative data to support further research and development in medicinal chemistry and materials science.

Core Applications in Heterocyclic Synthesis

The strategic arrangement of reactive sites in this compound makes it an ideal precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. Key applications include its use in the Gewald reaction for the synthesis of polysubstituted thiophenes and as a precursor in multi-step sequences for the preparation of quinolines and quinazolinones.

Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of 2-aminothiophenes from an aldehyde or ketone, an active methylene compound, and elemental sulfur, typically in the presence of a basic catalyst.[1][2][3] this compound serves as the aldehyde component in this reaction, leading to the formation of highly functionalized thiophenes with potential applications in medicinal chemistry.[3][4]

Reaction Scheme:

The general scheme for the Gewald reaction involving this compound is depicted below. The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product.[5]

Figure 1: General workflow for the Gewald reaction.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(2-chloro-3-cyanophenyl)-5-substituted-thiophene-3-carboxylate

This protocol is a representative example of the Gewald reaction using this compound.

-

Materials:

-

This compound

-

Ethyl cyanoacetate

-

Elemental Sulfur

-

A cyclic ketone (e.g., cyclohexanone)

-

Morpholine (catalyst)

-

Ethanol (solvent)

-

-

Procedure:

-

To a solution of this compound (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (30 mL), add the cyclic ketone (10 mmol) and elemental sulfur (12 mmol).

-

Add morpholine (2 mmol) to the mixture.

-

Stir the reaction mixture at 50-60°C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure 2-aminothiophene derivative.

-

Quantitative Data:

The yields of the Gewald reaction are generally good, though they can be influenced by the nature of the active methylene compound and the ketone used.

| Active Methylene Compound | Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Malononitrile | Cyclohexanone | L-Proline | DMF | 60 | 2-4 | ~84[2] |

| Ethyl Cyanoacetate | Cyclopentanone | Piperidinium Borate | Ethanol | 100 | 0.5-1 | >90[4] |

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic method for the preparation of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7] While this compound itself is not a direct precursor for this reaction due to the lack of an amino group, it can be readily converted to a suitable 2-amino derivative. The subsequent Friedländer annulation would lead to the formation of highly substituted quinolines.

Logical Workflow for Quinoline Synthesis:

Figure 2: A logical pathway for quinoline synthesis.

Experimental Considerations:

The initial step would involve the introduction of a nitro group ortho to the aldehyde, followed by its reduction to an amine. This 2-amino-3-chlorobenzaldehyde derivative can then be subjected to the Friedländer reaction.

-

Step 1: Synthesis of the 2-Amino Precursor (Hypothetical):

-

Nitration of a suitable precursor to introduce a nitro group at the 2-position.

-

Reduction of the nitro group to an amine using standard conditions (e.g., Fe/AcOH or catalytic hydrogenation).[8]

-

-

Step 2: Friedländer Annulation:

-

Materials:

-

2-Amino-3-chloro-X-cyanobenzaldehyde derivative

-

Ketone (e.g., acetone, cyclohexanone)

-

Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)[6]

-

Solvent (e.g., toluene, ethanol)

-

-

Procedure:

-

A mixture of the 2-aminoaryl aldehyde (1 equivalent) and the ketone (1.1-1.5 equivalents) is dissolved in a suitable solvent.

-

A catalytic amount of the acid or base is added.

-

The reaction is heated to reflux and monitored by TLC.

-

Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.

-

-

Expected Products:

This synthetic route would provide access to novel 8-chloro-7-cyano-substituted quinolines, a scaffold of interest in medicinal chemistry.

Synthesis of Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[9][10] While a direct one-step synthesis from this compound is not typical, it can serve as a precursor for the synthesis of the necessary anthranilamide intermediate.

Logical Workflow for Quinazolin-4(3H)-one Synthesis:

Figure 3: A plausible route to quinazolin-4(3H)-ones.

Experimental Protocol: Synthesis of 2-Substituted Quinazolin-4(3H)-ones from a Benzamide Precursor

This protocol outlines a general method starting from a 2-halobenzamide, which could be derived from this compound.[11]

-

Materials:

-

2-Chlorobenzamide derivative (derived from this compound)

-

A nitrile (R-CN)

-

Copper(II) acetate (Cu(OAc)₂) (catalyst)

-

Potassium tert-butoxide (t-BuOK) (base)

-

tert-Butanol (t-BuOH) (solvent)

-

-

Procedure:

-

A mixture of the 2-chlorobenzamide (1.0 mmol), the nitrile (1.2 mmol), Cu(OAc)₂ (0.1 mmol), and t-BuOK (2.0 mmol) in t-BuOH (3.0 mL) is stirred in a sealed tube.

-

The reaction is heated at a specified temperature (e.g., 120°C) for a designated time (e.g., 24 h).

-

After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to give the desired quinazolin-4(3H)-one.

-

Quantitative Data:

The yields for this type of reaction are generally moderate to good, depending on the specific substrates used.

| 2-Halobenzamide | Nitrile | Yield (%) |

| 2-Bromobenzamide | Benzonitrile | 80[11] |

| 2-Iodobenzamide | Acetonitrile | 75[11] |

Table 2: Representative yields for the synthesis of quinazolin-4(3H)-ones from 2-halobenzamides.[11] Note that 2-chlorobenzamides were reported to be unreactive under these specific conditions, suggesting that alternative methodologies might be necessary for a precursor derived from this compound.[11]

Conclusion

This compound is a promising and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its application in the Gewald reaction provides a direct route to highly substituted 2-aminothiophenes. Furthermore, through strategic functional group transformations, it can serve as a key precursor for the synthesis of complex quinoline and quinazolinone scaffolds. The experimental outlines and data presented in this guide are intended to provide a solid foundation for researchers to explore and expand the synthetic utility of this valuable chemical entity. Further investigation into the direct application of this compound in these and other multicomponent reactions is warranted and holds significant potential for the discovery of novel compounds with interesting biological and material properties.

References

- 1. Gewald Reaction [organic-chemistry.org]

- 2. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Friedlaender Synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103613550A - Environment-friendly synthesis method for 4(3H)-quinazolinone - Google Patents [patents.google.com]

- 11. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles [organic-chemistry.org]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Chloro-3-cyanobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 2-Chloro-3-cyanobenzaldehyde. This molecule is of significant interest in synthetic organic chemistry and drug discovery due to its unique electronic and steric properties conferred by the ortho-chloro and meta-cyano substituents. This document details the enhanced electrophilicity of the carbonyl carbon, outlines key transformations such as nucleophilic additions, oxidations, and reductions, and provides representative experimental protocols. The influence of the electron-withdrawing substituents on reaction pathways is discussed, and quantitative data from analogous systems are presented to guide synthetic planning. Diagrams of key reaction mechanisms and experimental workflows are included to provide visual clarity.

Introduction: Molecular Structure and Electronic Properties

This compound is an aromatic aldehyde featuring two potent electron-withdrawing groups on the benzene ring. The electronic properties of these substituents have a profound impact on the reactivity of the aldehyde group.

-

Aldehyde Group (-CHO): The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. This electrophilicity is the primary driver of its reactivity.

-

Chloro Group (-Cl): Located at the ortho position, the chloro group exerts a strong electron-withdrawing inductive effect (-I), which significantly increases the partial positive charge on the carbonyl carbon. While it has a weak deactivating resonance effect (+R), the inductive effect is dominant in influencing the reactivity of the adjacent aldehyde.

-

Cyano Group (-CN): Positioned meta to the aldehyde, the cyano group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects. This further enhances the electrophilic character of the carbonyl carbon.

The synergistic electron-withdrawing nature of both the chloro and cyano groups makes the aldehyde in this compound exceptionally reactive towards nucleophiles compared to unsubstituted benzaldehyde. This heightened reactivity is a key feature for its utility in the synthesis of complex molecules.

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in this compound makes it a versatile substrate for a variety of organic transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes. The electron-deficient carbonyl carbon of this compound is highly susceptible to attack by nucleophiles.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[1][2] Due to the electron-withdrawing substituents, this compound is an excellent substrate for this reaction, typically proceeding with high yields and short reaction times.[3]

Table 1: Representative Conditions for Knoevenagel Condensation of Aromatic Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | DABCO | [HyEtPy]Cl/H₂O | 10 min | 92 | [4] |

| 4-Cyanobenzaldehyde | Ethyl Cyanoacetate | DABCO | [HyEtPy]Cl/H₂O | 10 min | 98 | [3] |

| 3-Cyanobenzaldehyde | Malononitrile | Piperidine | Ethanol | 2 h | High | [5] |

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and phosphorus ylides.[6] this compound can readily undergo olefination via the Wittig reaction. The use of stabilized ylides generally favors the formation of (E)-alkenes.[6]

Table 2: Representative Conditions for Wittig-type Reactions of Aromatic Aldehydes

| Aldehyde | Ylide/Phosphonate | Base | Solvent | Time | Yield (%) | Stereoselectivity (E:Z) | Reference |

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane | 2 h | Not specified | Not specified | [7] |

| Aromatic Aldehyde | Triethyl phosphonoacetate | NaH | THF | 2-16 h | High | >95:5 | |

| Benzaldehyde | Bromoacetonitrile / PPh₃ | Sat. NaHCO₃ | Water | 1-3 h | 56.9 | 58.8:41.2 | [8] |

Reduction of the Aldehyde Group

The aldehyde group of this compound can be selectively reduced to a primary alcohol (2-Chloro-3-cyanobenzyl alcohol) using mild reducing agents like sodium borohydride (NaBH₄).[9] Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the cyano group.

Table 3: Conditions for the Reduction of Aldehydes

| Aldehyde | Reducing Agent | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzaldehyde | NaBH₄ / Wet Al₂O₃ | Solvent-free | Room Temp. | 15 min | 99 | [1] |

| General Aldehydes | NaBH₄ | Ethanol | Not specified | Not specified | High | [10] |

Oxidation of the Aldehyde Group

The aldehyde can be readily oxidized to the corresponding carboxylic acid (2-Chloro-3-cyanobenzoic acid). A variety of oxidizing agents can be employed for this transformation.[11]

Table 4: Conditions for the Oxidation of Aldehydes

| Aldehyde | Oxidizing Agent | Solvent | Conditions | Yield (%) | Reference |

| Aromatic Aldehydes | Oxone | Not specified | Mild | High | [11] |

| Benzaldehyde | Fe(NO₃)₃ | Water | 200 °C, 2 h | 98 | [12] |

| Aromatic Aldehydes | N-hydroxyphthalimide (NHPI) / O₂ | Organic or Water | Mild | High | [11] |

Applications in Pharmaceutical and Heterocyclic Synthesis

The versatile reactivity of the aldehyde group, in conjunction with the other functional groups, makes this compound a valuable building block in medicinal chemistry. It serves as a precursor for the synthesis of various heterocyclic scaffolds of pharmaceutical interest. For instance, related 2-cyanobenzaldehydes are extensively used in the synthesis of isoindolinones.[13] Furthermore, the structural motif is amenable to the construction of quinazolines, a privileged scaffold in drug discovery, following transformation of the aldehyde and cyano groups.[14]

Experimental Protocols (Representative)

The following protocols are adapted from literature procedures for structurally similar compounds and should be optimized for this compound.

Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol is based on a general procedure for the DABCO-catalyzed Knoevenagel condensation.[3]

-

Materials: this compound (10 mmol), Ethyl cyanoacetate (12 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol), N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g), Water (3 mL), Diethyl ether, Brine.

-

Procedure:

-

Prepare the solvent-promoter system by mixing 3 g of [HyEtPy]Cl with 3 mL of water in a round-bottom flask.

-

Add this compound (10 mmol) and ethyl cyanoacetate (12 mmol) to the solvent system.

-

Add DABCO (20 mmol) to the stirred mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (30 mL) and extract with diethyl ether (2 x 20 mL).

-

Wash the combined organic phases with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.

-

Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

This protocol is adapted from a general procedure for the Wittig reaction of chlorobenzaldehydes.[7]

-

Materials: this compound (50 mg), (Carbethoxymethylene)triphenylphosphorane (1.2 mol equivalents), Dichloromethane (3 mL), Diethyl ether, Hexanes.

-

Procedure:

-

Dissolve this compound (50 mg) in dichloromethane (3 mL) in a vial with a magnetic stirrer.

-

Add the ylide portion-wise while stirring.

-

Stir at room temperature for approximately 2 hours, monitoring the reaction by TLC.

-

Upon completion, evaporate the dichloromethane with a stream of nitrogen.

-

Dissolve the residue in 25% diethyl ether in hexanes (2-3 mL).

-

Purify the crude product by microscale wet column chromatography to isolate the alkene product.

-

Reduction with Sodium Borohydride

This protocol is a general method for the reduction of aromatic aldehydes.[1]

-

Materials: this compound (1 mmol), Sodium borohydride (1 mmol), Wet Alumina (1 g), Dichloromethane.

-

Procedure:

-

In a round-bottom flask, mix wet alumina (1 g), this compound (1 mmol), and sodium borohydride (1 mmol).

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion (typically 15-30 minutes), wash the mixture with dichloromethane (3 x 8 mL).

-

Dry the combined organic washings over anhydrous Na₂SO₄ and evaporate the solvent to yield 2-Chloro-3-cyanobenzyl alcohol.

-

Oxidation to 2-Chloro-3-cyanobenzoic Acid

This protocol is based on a green oxidation method using an organocatalyst and oxygen.[11]

-

Materials: this compound (1 mmol), N-hydroxyphthalimide (NHPI) (5 mol%), Acetonitrile or Water (solvent), Oxygen balloon.

-

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add NHPI (5 mol%).

-

Fit the flask with an oxygen-filled balloon.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

-

Dry the organic phase and evaporate the solvent. Purify the resulting carboxylic acid by recrystallization or column chromatography.

-

Conclusion

The aldehyde group in this compound is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the ortho-chloro and meta-cyano substituents. This enhanced reactivity makes it a valuable and versatile intermediate for the synthesis of complex organic molecules, including heterocycles of pharmaceutical importance. Standard synthetic transformations such as Knoevenagel condensations, Wittig reactions, reductions, and oxidations can be readily applied, often with high efficiency. The protocols and data presented in this guide, derived from closely related systems, provide a solid foundation for the utilization of this compound in research and development.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Substituted active methylene synthesis by condensation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 12. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-Chloro-3-cyanobenzaldehyde in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-3-cyanobenzaldehyde. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for its determination. Understanding the solubility of this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is crucial for process optimization, purification, and formulation development.[1]

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₈H₄ClNO.[2] Its structure consists of a benzene ring substituted with a chlorine atom, a cyano group, and a formyl (aldehyde) group. This combination of functional groups makes it a versatile building block in organic synthesis.

Physical Properties:

| Property | Value |

| Molecular Formula | C₈H₄ClNO |

| Molecular Weight | 165.58 g/mol [2] |

| Boiling Point | 250.9 ± 20.0 °C at 760 mmHg[2] |

| Flash Point | 105.5 ± 21.8 °C[2] |

| Density | 1.3 ± 0.1 g/cm³[2] |

Qualitative Solubility Profile

While specific quantitative data is scarce, the chemical structure of this compound suggests it is likely to be sparingly soluble or insoluble in water. This is a common characteristic for many aromatic aldehydes.[3] Based on the general solubility of related compounds like 2-chlorobenzaldehyde and 3-cyanobenzaldehyde, it is anticipated to be soluble in a range of common organic solvents.[4] For instance, 3-cyanobenzaldehyde is noted to be soluble in solvents like ethanol, which is often used in synthesis procedures involving this compound.[4]

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, experimental determination is necessary. The following are established methods for quantifying the solubility of a solid organic compound like this compound.

3.1. Gravimetric Method

This is a fundamental and direct method for determining solubility.

-

Principle: A saturated solution is prepared at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the residual solid is measured.

-

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Equilibration: Place the sealed container in a constant temperature bath and agitate it for a sufficient period to allow the system to reach equilibrium.

-

Sample Withdrawal: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature changes that could affect solubility.

-

Solvent Evaporation: Transfer the withdrawn sample to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dried solute (g)) / (Volume of supernatant withdrawn (L))

-

3.2. UV-Visible Spectrophotometry

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is often faster than the gravimetric method.

-

Principle: The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength and using a calibration curve based on the Beer-Lambert law.

-

Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare Standard Solutions and Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration.

-

Prepare and Analyze Saturated Solution: Prepare a saturated solution as described in the gravimetric method. After equilibration, filter the supernatant to remove any undissolved solid.

-

Dilution and Measurement: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the equation of the calibration curve to determine the concentration of the diluted solution. The solubility of the original saturated solution can then be calculated by accounting for the dilution factor.

-

3.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining solubility, especially in complex mixtures or for compounds with low solubility.

-

Principle: The concentration of the compound in a saturated solution is determined by comparing its peak area in an HPLC chromatogram to the peak areas of standard solutions of known concentrations.

-

Procedure:

-

Develop an HPLC Method: Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) that gives a sharp, well-resolved peak for this compound.

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration.

-

Prepare and Analyze Saturated Solution: Prepare a saturated solution as described in the gravimetric method. Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm).

-

Dilution and Injection: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the solubility of the original saturated solution, accounting for the dilution.

-

3.4. Automated Methods

Modern laboratory instruments can automate the process of solubility determination, significantly increasing throughput.[5]

-

Crystal16 and Crystalline Instruments: These instruments can measure solubility curves by monitoring the cloud point (the temperature at which a solid first appears upon cooling a solution) and the clear point (the temperature at which the last solid dissolves upon heating).[5][6] They use turbidity probes or particle view cameras to detect the solid phase.[5][6] This allows for the rapid determination of solubility at different temperatures, generating a solubility curve.[6][7]

Data Presentation

All quantitative solubility data obtained from the experimental methods described above should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of this compound in Common Organic Solvents at a Specified Temperature

| Solvent | Temperature (°C) | Solubility (g/L) | Method Used |

| Example: Ethanol | 25 | Data to be determined | Gravimetric |

| Example: Acetone | 25 | Data to be determined | HPLC |

| Example: Toluene | 25 | Data to be determined | UV-Vis |

| Example: Ethyl Acetate | 25 | Data to be determined | Gravimetric |

| Example: Dichloromethane | 25 | Data to be determined | HPLC |

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | CAS#:165187-24-6 | Chemsrc [chemsrc.com]

- 3. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. crystallizationsystems.com [crystallizationsystems.com]

- 6. youtube.com [youtube.com]

- 7. Solubility determination and crystallization [huber-online.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-cyanobenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 2-Chloro-3-cyanobenzaldehyde and its derivatives, compounds of significant interest in medicinal chemistry and materials science. This document details established synthetic methodologies, including reaction mechanisms and experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Introduction

This compound, also known as 2-chloro-3-formylbenzonitrile, is a bifunctional aromatic compound featuring a reactive aldehyde group, a nitrile moiety, and a chloro substituent. This unique combination of functional groups makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds, including quinolines, isoindolinones, and other pharmacologically active scaffolds. The strategic placement of the chloro, cyano, and aldehyde groups allows for sequential and diverse chemical transformations, making it a versatile intermediate in the development of novel therapeutic agents and functional materials.

Synthetic Pathways

Several synthetic strategies can be employed for the preparation of this compound. The most prominent and versatile methods include the Sandmeyer reaction starting from an appropriate amino precursor and the oxidation of a corresponding methyl or benzyl bromide derivative.

Sandmeyer Reaction from 2-Amino-6-chlorobenzaldehyde

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an arylamine to an aryl halide or pseudohalide via a diazonium salt intermediate.[1][2] This approach is particularly useful for introducing a cyano group onto the aromatic ring.

The overall transformation involves two key steps:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide catalyst, which facilitates the substitution of the diazonium group with a cyanide ion.[3][4]

Reaction Scheme:

Caption: Sandmeyer reaction pathway for this compound.

Oxidation of 2-Chloro-3-cyanotoluene Derivatives

An alternative route involves the oxidation of the methyl group of 2-chloro-3-cyanotoluene. A Hungarian patent describes a process where 2-chloro-3-cyano-toluene is first converted to the corresponding benzal bromide, which is subsequently hydrolyzed to the aldehyde.[5]

This two-step process can be summarized as follows:

-

Bromination: The methyl group is subjected to free-radical bromination to form a dibromomethyl group (benzal bromide).

-

Hydrolysis: The benzal bromide is then hydrolyzed, typically in the presence of a silver salt catalyst in a suitable solvent, to yield the desired aldehyde.[5]

Reaction Scheme:

Caption: Synthesis via oxidation of a toluene derivative.

Experimental Protocols

The following sections provide detailed, generalized experimental procedures for the synthesis of this compound.

Protocol for Sandmeyer Reaction

This protocol is a generalized procedure based on established methodologies for the Sandmeyer reaction.

Materials:

-

2-Amino-6-chlorobenzaldehyde

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-chlorobenzaldehyde in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a positive starch-iodide test for excess nitrous acid.

-

-

Preparation of the Cyanation Reagent:

-

In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.

-

-

Cyanation:

-

Slowly add the cold diazonium salt solution to the prepared copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with water, a dilute sodium carbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Experimental Workflow:

Caption: General experimental workflow for the Sandmeyer reaction.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of benzonitrile derivatives via the Sandmeyer reaction. Please note that yields can vary significantly based on the specific substrate and reaction conditions.

| Parameter | Value/Range | Notes |

| Starting Material | 2-Amino-6-chlorobenzaldehyde | - |

| Key Reagents | NaNO₂, HCl, CuCN | - |

| Reaction Temperature | 0-5 °C (Diazotization) | Critical for stability of diazonium salt. |

| 50-60 °C (Cyanation) | To drive the reaction to completion. | |

| Typical Yield | 40-70% | Highly dependent on substrate and purity of reagents. |

| Purity (after purification) | >95% | Achievable with standard purification techniques. |

Conclusion

The synthesis of this compound derivatives is achievable through established synthetic methodologies, with the Sandmeyer reaction being a particularly versatile and accessible laboratory method. The successful synthesis of these compounds opens avenues for the development of novel molecules with potential applications in medicinal chemistry and materials science. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving good yields and high purity. The protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and application of these important chemical intermediates.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. *For 2 Mark each: Sandmeyer reaction | Filo [askfilo.com]

- 5. HU219356B - 2-chloro-3-cyano-benzaldehyde and process for it's preparation - Google Patents [patents.google.com]

In-Depth Technical Guide: Biological Activity Screening of 2-Chloro-3-cyanobenzaldehyde Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 2-chloro-3-cyanobenzaldehyde analogs, with a primary focus on their anticancer and antimicrobial properties. This document details the synthesis of these compounds, experimental protocols for their biological evaluation, quantitative activity data, and insights into their potential mechanisms of action.

Introduction

This compound and its analogs, particularly those based on the 2-chloroquinoline-3-carbaldehyde scaffold, represent a class of heterocyclic compounds of significant interest in medicinal chemistry. These molecules have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects. Their versatile synthesis and the potential for diverse functionalization make them attractive candidates for the development of novel therapeutic agents. This guide aims to provide researchers with a detailed resource for the synthesis, screening, and mechanistic evaluation of this promising class of compounds.

Synthesis of this compound Analogs

The primary synthetic route to this compound analogs, specifically the prevalent 2-chloroquinoline-3-carbaldehydes, is the Vilsmeier-Haack reaction.[1][2][3][4][5] This one-pot reaction typically involves the formylation of substituted acetanilides using a Vilsmeier reagent, which is a complex of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2][3][4] The reaction proceeds through the formation of an electrophilic iminium salt that attacks the electron-rich aromatic ring of the acetanilide, leading to cyclization and the formation of the quinoline ring system. Subsequent hydrolysis yields the desired 2-chloroquinoline-3-carbaldehyde.

The versatility of the Vilsmeier-Haack reaction allows for the synthesis of a wide array of substituted analogs by starting with appropriately functionalized anilines to generate diverse acetanilides.[5] Further modifications of the aldehyde group, such as conversion to Schiff bases, hydrazones, or other derivatives, provide a rich library of compounds for biological screening.[6]

Experimental Protocols

This section details the standard methodologies for assessing the anticancer and antimicrobial activities of this compound analogs.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity. The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a dose-response manner) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Antimicrobial Activity Screening: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism.

Protocol:

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells, including a growth control (no compound) and a sterility control (no inoculum), are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for fungi).

-

MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Biological Activity Data

The following tables summarize the reported anticancer and antimicrobial activities of various 2-chloroquinoline-3-carbaldehyde derivatives, which are key analogs of this compound.

Table 1: Anticancer Activity of 2-Chloroquinoline-3-Carbaldehyde Analogs (IC₅₀ values in µM)

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline Hydrazide 22 | Neuroblastoma (SH-SY5Y) | Micromolar Potency | [1] |

| Quinoline Hydrazide 22 | Neuroblastoma (Kelly) | Micromolar Potency | [1] |

| 7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | Breast (MDA-MB-231) | 19.91 (72h) | [7] |

| 7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | Breast (MCF-7) | >50 | [7] |

| 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | Pancreatic (DAN-G) | 1.23 | [8] |

| 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | Lung (LCLC-103H) | 1.49 | [8] |

| 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | Cervical (SISO) | 1.35 | [8] |

| 4,6-disubstituted 2-SQ derivative (3a) | Hepatocellular (HepG2) | ~7.7-9.8 µg/ml | [9] |

| 4,6-disubstituted 2-SQ derivative (3a) | Colorectal (HCT116) | ~7.7-9.8 µg/ml | [9] |

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (8b) | EGFR Kinase | 0.00137 | [10] |

| 2-chloro-4-anilino-quinazoline (8o) | EGFR Kinase | Not specified | [6] |

| 2-chloro-4-anilino-quinazoline (8o) | VEGFR-2 Kinase | Not specified | [6] |

Table 2: Antimicrobial Activity of 2-Chloroquinoline-3-Carbaldehyde Analogs (MIC values in µg/mL)

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| Hexahydro-[3,4′-biquinoline]-3′-carboxylate 7 | Not Specified | 6.25 | [3] |

| Schiff base of 2-chloro-3-formyl quinoline | E. coli | Not Specified | [5] |

| Schiff base of 2-chloro-3-formyl quinoline | S. aureus | Not Specified | [5] |

| 2-(4-methyl piperazin-1-yl)quinoline-3-carbaldehyde (81) | Not Specified | Not Specified | [3] |

| 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophenes (28d) | E. coli | High Activity | [3] |

| 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophenes (28d) | S. aureus | High Activity | [3] |

| 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophenes (28d) | B. spizizenii | High Activity | [3] |

| 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophenes (28d) | A. niger | High Activity | [3] |

Mechanisms of Action

The biological activities of this compound analogs are believed to be exerted through various molecular mechanisms, primarily the induction of apoptosis and cell cycle arrest in cancer cells.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. Several quinoline derivatives have been shown to induce apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Key molecular events include the activation of caspases (such as caspase-3 and caspase-9), the modulation of Bcl-2 family proteins (increasing the Bax/Bcl-2 ratio), and the release of cytochrome c from mitochondria.[11]

Cell Cycle Arrest